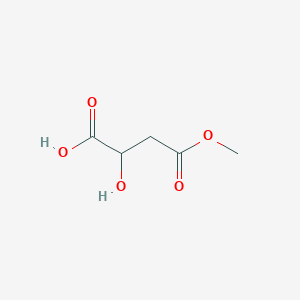
2-hydroxy-4-methoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-4-methoxy-4-oxobutanoic acid, also known as methyl 3-hydroxybutanoate, is an organic compound with the molecular formula C5H8O4. It is an ester derived from 3-hydroxybutanedioic acid and methanol. This compound is of significant interest in various fields of chemistry and industry due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxybutanedioic acid methyl ester typically involves the esterification of 3-hydroxybutanedioic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
3-Hydroxybutanedioic acid+MethanolH2SO43-Hydroxybutanedioic acid methyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 3-hydroxybutanedioic acid methyl ester may involve continuous esterification processes using fixed-bed reactors. The use of ion-exchange resins as catalysts can enhance the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions: 2-hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pro-drug to enhance the bioavailability of active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as a flavoring agent in the food industry .
Mecanismo De Acción
The mechanism of action of 3-hydroxybutanedioic acid methyl ester involves its conversion into active metabolites within biological systems. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include ester hydrolysis, oxidation, and reduction reactions .
Comparación Con Compuestos Similares
Methyl acetoacetate: Another ester with similar reactivity but different applications.
Ethyl 3-hydroxybutanoate: An ester with a similar structure but different alkyl group.
Methyl 3-hydroxypropanoate: A shorter-chain ester with different properties.
Uniqueness: 2-hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H8O5 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
2-hydroxy-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8O5/c1-10-4(7)2-3(6)5(8)9/h3,6H,2H2,1H3,(H,8,9) |
Clave InChI |
ZJDXMXMEZZVUKO-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)O)O |
SMILES canónico |
COC(=O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


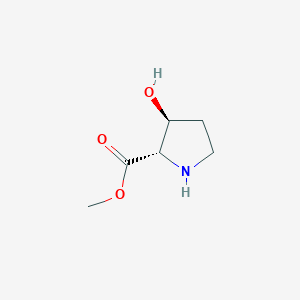
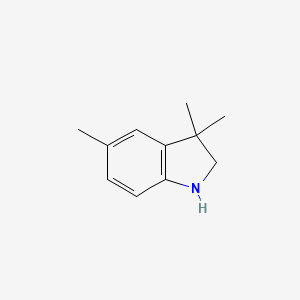

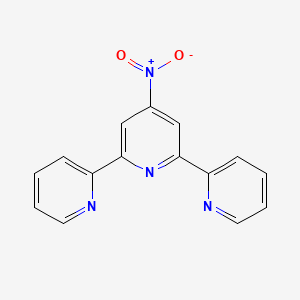

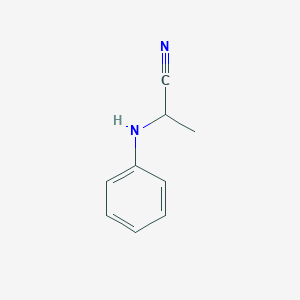
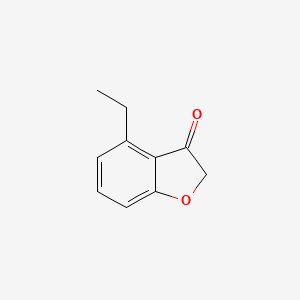
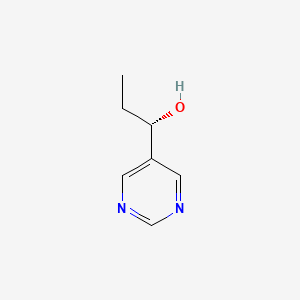
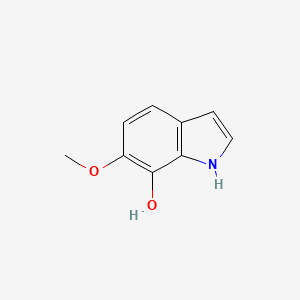
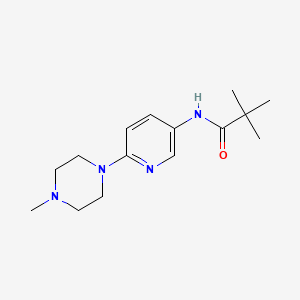
![N-Cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1643442.png)
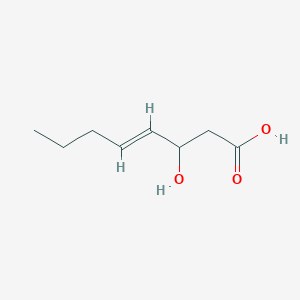
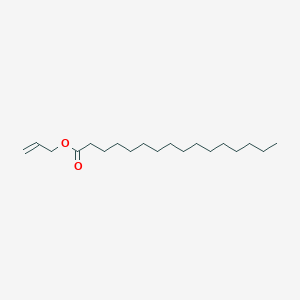
![3-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1643477.png)
